CYM5442 hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol hydrochloride . This name reflects its structural components:

- A 2,3-dihydro-1H-inden-1-yl core (a bicyclic hydrocarbon system).

- A 1,2,4-oxadiazole heterocycle substituted at position 5 with a 3,4-diethoxyphenyl group.

- An ethanolamine moiety (-NH-CH2-CH2-OH) attached to the inden-1-yl position.

- A hydrochloride salt counterion.

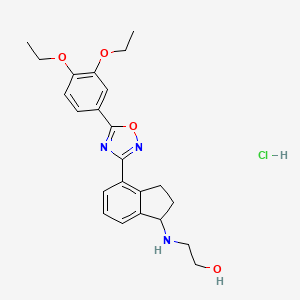

The structural representation (Figure 1) highlights these features:

- The indene scaffold provides a rigid bicyclic framework.

- The oxadiazole ring introduces aromaticity and hydrogen-bonding capabilities.

- The 3,4-diethoxyphenyl substituent contributes hydrophobicity and electronic effects.

- The ethanolamine side chain enables hydrogen bonding and salt formation.

Molecular Formula and Stereochemical Considerations

The molecular formula is C23H27N3O4·HCl , with a molecular weight of 409.48 g/mol for the free base and 445.94 g/mol for the hydrochloride salt. Key stereochemical features include:

- The indenyl scaffold introduces two adjacent stereocenters at positions 1 and 4 (Figure 2).

- The ethanolamine side chain contains a chiral center at the carbon bonded to the amino group.

- Synthetic routes often yield racemic mixtures, though enantioselective methods using chiral auxiliaries (e.g., (R)-2-methylpropane-2-sulfinamide) have been reported to achieve >95% enantiomeric excess for specific stereoisomers.

| Property | Value |

|---|---|

| Molecular formula | C23H27N3O4·HCl |

| Exact mass (free base) | 409.47818 g/mol |

| Topological polar surface area | 77.6 Ų |

| Rotatable bonds | 9 |

CAS Registry Number and Alternative Designations

The compound is registered under CAS 1094042-01-9 . Alternative designations include:

- CYM-5442 : A code used in pharmacological studies targeting sphingosine-1-phosphate receptors.

- 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethanol hydrochloride : A systematic synonym emphasizing the hydrochloride salt.

- Ethanol, 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]- : A truncated IUPAC variant.

| Identifier | Source |

|---|---|

| PubChem CID | 25110406 |

| ChemSpider ID | 28189690 |

| UNII | Not assigned |

Eigenschaften

Molekularformel |

C23H28ClN3O4 |

|---|---|

Molekulargewicht |

445.9 g/mol |

IUPAC-Name |

2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride |

InChI |

InChI=1S/C23H27N3O4.ClH/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27;/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3;1H |

InChI-Schlüssel |

KMZLVDAVGXYZDA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

The first step involves the reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile to the corresponding alcohol using sodium borohydride as the reducing agent.

Reagents and Conditions:

- 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equivalent, 0.4 M)

- Sodium borohydride (NaBH4) (0.33 equivalent)

- Silica gel (catalytic amount)

- Ethanol as solvent

- Temperature: Initial 0°C, then room temperature

- Reaction time: 2 hours

Procedure:

To a stirred suspension of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equivalent, 0.4 M) and silica gel (catalytic amount) in ethanol at 0°C, sodium borohydride (0.33 equivalent) is added. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is then removed under reduced pressure, and the product is purified by column chromatography using hexane/ethyl acetate (5:5) as eluent to afford 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile as a white solid in 80% yield.

Characterization Data:

1H NMR (300 MHz, CDCl3): δ 7.62 (d, J = 7.5 Hz, 1H), 7.54 (d, J = 7.8 Hz, 1H), 7.33 (t, J = 7.8 Hz, 1H), 5.28 (t, J = 6.3 Hz, 1H), 3.28-3.18 (m, 1H), 3.02-2.92 (m, 1H), 2.63-2.52 (m, 1H), 2.06-1.99 (m, 1H).

Preparation of 1,N-dihydroxy-indan-4-carboxamidine

The second step involves the conversion of the nitrile group to an amidoxime functionality through reaction with hydroxylamine.

Reagents and Conditions:

- 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (1 equivalent)

- Hydroxylamine hydrochloride (2.2 equivalents, added in two portions)

- Sodium carbonate (Na2CO3) (2.2 equivalents, added in two portions)

- Ethanol as solvent

- Temperature: Reflux

- Reaction time: 12 hours (6 hours + additional 6 hours after second addition)

Procedure:

To a stirred suspension of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.1 equivalents) in ethanol, the benzonitrile prepared in the previous step (1 equivalent) is added in one portion. The mixture is refluxed for 6 hours, followed by addition of another portion of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.1 equivalents). The reaction is refluxed for an additional 6 hours. The suspension is then cooled to room temperature and filtered. The solid is washed with ethanol, and the filtrate is concentrated under reduced pressure. The crude amidoxime is recrystallized from ethyl acetate/hexanes and used without further purification.

Preparation of 4-[5-(3,4-Diethoxy-phenyl)-oxadiazol-3-yl]-indan-1-ol

The third step involves the formation of the 1,2,4-oxadiazole ring through reaction of the amidoxime with 3,4-diethoxybenzoic acid.

Reagents and Conditions:

- 1,N-dihydroxy-indan-4-carboxamidine (1.1 equivalents)

- 3,4-diethoxybenzoic acid (1 equivalent, 0.2 M)

- 1-Hydroxybenzotriazole (HOBt) (1.3 equivalents)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 equivalents)

- N,N-Dimethylformamide (DMF) as solvent

- Temperature: Room temperature for 30 minutes, then 130°C for 30 minutes

- Reaction vessel: Microwave vial

Procedure:

In a microwave vial, a stirring solution of 3,4-diethoxybenzoic acid (1 equivalent, 0.2 M) in DMF is treated with HOBt (1.3 equivalents) and EDCI (1.3 equivalents) at room temperature. The reaction is stirred for 20 minutes followed by addition, in a single portion, of the amidoxime prepared in the previous step (1.1 equivalents). The reaction is stirred for an additional 30 minutes at room temperature and then heated to 130°C for 30 minutes. The reaction mixture is diluted using a saturated solution of sodium chloride and extracted with ethyl acetate (3 times). The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The product is purified by column chromatography using dichloromethane:methanol (9:1) to offer the diaryloxadiazole as a white solid in good yield.

Characterization Data:

1H NMR (400 MHz, CDCl3): δ 8.10 (d, J = 7.6, 1H), 7.78 (dd, J1 = 1.6 Hz, J2 = 8 Hz, 1H), 7.67 (d, J = 1.6 Hz, 1H), 7.56 (d, J = 7.6 Hz, 1H), 7.39 (t, J = 7.6 Hz, 1H), 6.97 (d, J = 8.0 Hz, 1H), 5.29 (t, J = 6.4 Hz, 1H), 4.19 (q, J = 7.2 Hz, 2H), 4.18 (q, J = 7.2 Hz, 2H), 3.51-4.43 (m, 1H), 3.22-3.14 (m, 1H), 2.59-2.51 (m, 1H), 2.04-1.97 (m, 1H), 1.5 (t, J = 7.2 Hz, 3H), 1.49 (t, J = 7.2, 3H).

13C NMR (100 MHz, CDCl3): δ 175.2, 168.9, 152.8, 148.9, 146.6, 143.3, 128.9, 127.4, 127.0, 123.8, 122.2, 116.7, 112.7, 112.4, 76.2, 64.9, 64.8, 35.7, 31.5, 14.9, 14.8.

MS (EI) m/z 367 (M+), HRMS (EI) for C21H22N2O4 (M+): calculated 367.1652, found 367.1653.

Preparation of 2-{4-[5-(3,4-Diethoxy-phenyl)-oxadiazol-3-yl]-indan-1-ylamino-}-ethanol

The fourth step involves the conversion of the alcohol to an amine through a two-step process: first, conversion to a chloride intermediate, and then nucleophilic substitution with ethanolamine.

Reagents and Conditions:

- 4-[5-(3,4-Diethoxy-phenyl)-oxadiazol-3-yl]-indan-1-ol (1 equivalent)

- Thionyl chloride (SOCl2) (1.1 equivalents)

- Pyridine (1.1 equivalents)

- Dichloromethane as solvent for step 1

- Ethanolamine (2 equivalents)

- N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

- DMF as solvent for step 2

- Temperature: 0°C initially, then room temperature for 2 hours for step 1; 50°C for 48 hours for step 2

Procedure:

A solution of the alcohol (1 equivalent) in dichloromethane, at 0°C, is treated with thionyl chloride (1.1 equivalents) and pyridine (1.1 equivalents). The reaction is stirred at room temperature for 2 hours. The reaction mixture is diluted with dichloromethane and washed with sodium bicarbonate solution (2 times). The organic phase is dried over sodium sulfate and concentrated under reduced pressure. The crude product is dissolved in DMF and treated with ethanolamine (2 equivalents) and DIPEA (2.0 equivalents). The reaction is stirred at 50°C for 48 hours. The reaction mixture is diluted with water and the product extracted with ethyl acetate (3 times). The product is purified by column chromatography using dichloromethane/methanol (9:1) to yield the aminoethanol CYM-5442 as a white solid in 60% yield.

Characterization Data:

1H NMR (500 MHz, CDCl3): δ 8.12 (d, J = 7.5 Hz, 1H), 7.79 (dd, J1 = 2.0 Hz J2 = 8.5 Hz, 1H), 7.68 (d, J = 2.0 Hz, 1H), 7.63 (d, J = 7.5 Hz, 1H), 7.40-7.37 (m, 1H), 4.49-4.47 (m, 1H), 4.23-4.16 (m, 4H), 3.78-3.70 (m, 1H), 3.53-3.46 (m, 1H), 3.29-3.22 (m, 1H), 2.96-2.94 (m, 4H), 2.56-2.50 (m, 1H), 2.09-2.03 (m, 1H), 1.52-1.49 (m, 6H).

13C NMR (125 MHz, CDCl3): δ 175.03, 168.66, 152.71, 148.87, 143.76, 128.71, 127.11, 123.89, 122.04, 116.67, 112.63, 112.49, 104.66, 64.84, 64.61, 62.70, 60.34, 47.98, 31.90, 29.69, 14.72, 14.64.

MS (EI) m/z 410 (M+), HRMS (EI) for C23H27N3O4 (M+): calculated 410.2074, found 410.2077.

Conversion to Hydrochloride Salt

The final step involves the conversion of the free base to the hydrochloride salt form, which enhances stability and solubility properties of the compound.

Reagents and Conditions:

- 2-{4-[5-(3,4-Diethoxy-phenyl)-oxadiazol-3-yl]-indan-1-ylamino-}-ethanol (free base)

- Hydrogen chloride solution (typically in diethyl ether or dioxane)

- Appropriate organic solvent (typically dichloromethane or diethyl ether)

- Temperature: 0-25°C

- Reaction time: 1-2 hours

Procedure:

The free base is dissolved in an appropriate organic solvent (like dichloromethane) and cooled to 0-5°C. A solution of hydrogen chloride (in diethyl ether or dioxane) is added dropwise until the solution becomes acidic (pH 2-3). The mixture is stirred for 1-2 hours at room temperature. The precipitated salt is filtered, washed with cold diethyl ether, and dried under vacuum to afford 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride as a white solid.

Alternative Synthesis Approaches

While the primary synthetic route described above provides an efficient pathway to 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride, several alternative approaches for constructing 1,3,4-oxadiazole derivatives have been reported in the literature, which could potentially be adapted for this specific compound.

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have utilized microwave irradiation to enhance reaction efficiency and reduce reaction times for the synthesis of oxadiazole derivatives.

Key Features:

- Reaction time reduced from hours to minutes

- Higher yields (60-80%)

- Cleaner reaction profiles with fewer side products

- Energy efficient and environmentally friendly approach

This approach could be particularly beneficial for the cyclization step where the 1,2,4-oxadiazole ring is formed, potentially increasing the overall yield and reducing the reaction time from the current 30 minutes at 130°C.

One-Pot Synthesis Approaches

Several research groups have reported one-pot synthetic procedures for constructing 1,2,4-oxadiazole rings, which could potentially simplify the synthesis workflow.

Potential Modifications:

- Direct conversion of nitriles to 1,2,4-oxadiazoles using hydroxylamine and carboxylic acids in the presence of coupling reagents

- Use of cyclo-dehydrogenation processes for Schiff's bases in the presence of ferric chloride

- Application of nucleophilic substitution reactions followed by cyclization

These modifications could potentially reduce the number of isolation steps, thereby improving the overall efficiency of the synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride is essential for developing optimal formulation strategies and ensuring product quality.

Physical Properties

The following table summarizes the key physical properties of 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride:

Chemical Stability

The hydrochloride salt form of the compound demonstrates enhanced stability compared to the free base, particularly under standard storage conditions. The compound should be stored at -20°C for optimal long-term stability.

Analytical Characterization Methods

Comprehensive analytical characterization is essential for confirming the structure and purity of 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR and 13C NMR provide detailed structural information

- Key diagnostic signals include the oxadiazole ring carbon signals (δ 175.03, 168.66) and the ethoxy group proton signals (δ 4.23-4.16, 1.52-1.49)

Mass Spectrometry:

- Electron Ionization (EI) MS: m/z 410 (M+ for free base)

- High-Resolution MS: calculated for C23H27N3O4 (M+): 410.2074, found 410.2077

- LC-MS with Electrospray Ionization (ESI) can be used for routine analysis

Infrared Spectroscopy:

- Characteristic bands for C=N stretching (1620-1640 cm-1)

- O-C-N stretching (1240-1260 cm-1)

- N-H stretching (3300-3500 cm-1)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

- Betasil C18 HPLC column 5 μ (50 × 2.1 mm)

- Mobile Phase A: water with 0.1% formic acid

- Mobile Phase B: acetonitrile with 0.1% formic acid

- Flow rate: 375 μL/min

- Gradient elution: 90% A/10% B from 0-0.5 min, ramped to 5% A/95% B at 2 min

Thin Layer Chromatography (TLC):

- Silica gel plates

- Solvent system: Dichloromethane:Methanol (9:1)

- Detection: UV light at 254 nm

Quality Control Considerations

Ensuring the quality of 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride is critical for both research applications and potential pharmaceutical development.

Purity Assessment

The compound should be evaluated for purity using multiple complementary techniques:

Stability Testing

Stability testing should be conducted under the following conditions:

- Long-term stability: Storage at -20°C for up to 3 years

- Accelerated stability: Exposure to elevated temperature (40°C) and humidity (75% RH) for 6 months

- Solution stability: In DMSO and other common solvents at various temperatures

Analyse Chemischer Reaktionen

Arten von Reaktionen

CYM 5442 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Gruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während die Reduktion zur Bildung reduzierter Analoga führen kann .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol; hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Properties

The unique structure of this compound also positions it as a candidate for anticancer research. Preliminary studies have suggested that similar oxadiazole-containing compounds may induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Material Science Applications

In addition to biological applications, this compound can be utilized in material science. Its unique electronic properties make it suitable for incorporation into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The stability and efficiency of these devices can potentially be enhanced by using such compounds as dopants or active materials .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antibacterial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Anticancer Activity

Another research project focused on the synthesis of oxadiazole derivatives and their effects on human cancer cell lines. The study demonstrated that specific modifications to the oxadiazole structure significantly increased cytotoxicity against breast cancer cells while showing low toxicity to normal cells .

Wirkmechanismus

CYM 5442 hydrochloride exerts its effects by selectively binding to the S1P1 receptor. This binding activates the receptor, leading to the phosphorylation of p42/p44 MAPK. The activation of these kinases triggers downstream signaling pathways that regulate various cellular processes, including cell proliferation, migration, and survival. Additionally, CYM 5442 hydrochloride has been shown to reduce the severity of acute graft-versus-host disease by inhibiting macrophage recruitment and reducing the expression of chemokines such as CCL2 and CCL7 .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Key Features

The compound’s structural motifs—oxadiazole, substituted phenyl, and aminoethanol moieties—are shared with several pharmacologically active molecules. Below is a comparative analysis of CYM-5442 and its analogs:

Table 1: Structural and Pharmacological Comparison

Structure-Activity Relationships (SAR) and Activity Landscapes

- Substituent Effects : The 3,4-diethoxy groups in CYM-5442 enhance S1P1 binding affinity compared to dimethoxy or chloro-substituted analogs (e.g., compound), likely due to increased lipophilicity and optimized receptor pocket interactions .

- Oxadiazole Core : The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions with target receptors, a feature conserved across analogs .

- Activity Cliffs: Minor structural changes, such as replacing ethoxy with methoxy groups (CYM-5442 vs. compound), can create "activity cliffs"—structurally similar pairs with significant potency differences—underscoring the sensitivity of S1P1 to substituent size and polarity .

Computational and Bioactivity Profiling

- Similarity Metrics : Tanimoto and Dice indices (MACCS and Morgan fingerprints) quantify structural overlap between CYM-5442 and analogs, aiding virtual screening for S1P1 agonists .

- Bioactivity Clustering: Hierarchical clustering based on bioactivity profiles (e.g., NCI-60 dataset) groups CYM-5442 with oxadiazole-containing compounds sharing anti-inflammatory or immunomodulatory effects .

Research Findings and Implications

- Target Selectivity : CYM-5442’s selectivity for S1P1 over related receptors (e.g., S1P3) is attributed to its diethoxy-phenyl and indane moieties, which reduce off-target effects observed in earlier analogs like SEW2871 .

- Therapeutic Potential: Localized administration (e.g., intratracheal) minimizes systemic exposure, a advancement over non-selective S1P modulators .

- Synthetic Accessibility: The compound’s synthesis (e.g., refluxing enaminones with hydroxylamine hydrochloride) mirrors methods for oxadiazole derivatives, enabling scalable production .

Biologische Aktivität

The compound 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride is a synthetic organic compound belonging to the class of phenyloxadiazoles. This compound exhibits a complex structure that includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. Recent studies have begun to explore its potential applications in medicinal chemistry, particularly its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific structure can be visualized through molecular modeling tools or databases such as the Human Metabolome Database (HMDB) .

Antimicrobial Activity

Research indicates that oxadiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol have shown effectiveness against various bacterial strains. A study highlighted that certain oxadiazole derivatives displayed bactericidal effects against Staphylococcus aureus and other Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to 62.5 µg/mL .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of oxadiazole derivatives. In particular, compounds similar to the target compound demonstrated varying degrees of cytotoxicity against cancer cell lines such as HCT-116. Some derivatives exhibited significant cytotoxicity at concentrations as low as 12.5 µg/mL . The cytotoxic effects are often compared against standard chemotherapeutic agents to assess their potential for further development.

Study 1: Antimicrobial Efficacy

A detailed study focused on the antimicrobial activity of a series of oxadiazole compounds revealed that derivatives with specific substituents showed enhanced activity against E. coli and Pseudomonas aeruginosa , with MIC values indicating strong bactericidal properties . This suggests that modifications in the chemical structure can lead to improved biological activity.

Study 2: Anticancer Potential

In another investigation involving a library of oxadiazole compounds, several derivatives were synthesized and screened for their antiproliferative effects against colon carcinoma cells. Notably, some compounds exhibited over 70% inhibition of cell viability at concentrations below 50 µM . These findings underscore the potential of oxadiazole derivatives in cancer therapy.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Cytotoxicity (IC50) |

|---|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | 15.62 | N/A |

| Compound B | Anticancer | HCT-116 Cell Line | N/A | 12.5 |

| Compound C | Antimicrobial | E. coli | 62.5 | N/A |

| Compound D | Anticancer | A549 Cell Line | N/A | 50 |

Q & A

Q. How can advanced spectroscopic techniques (e.g., XRD, solid-state NMR) resolve crystallinity and polymorphism issues?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determine crystal packing and hydrogen-bonding networks for polymorph screening.

- Solid-State NMR : Analyze 15N/13C chemical shifts to confirm protonation states in the hydrochloride salt.

- DSC/TGA : Characterize thermal behavior (melting point, dehydration events) to guide formulation .

Methodological Resources

- Synthesis Optimization : Refer to RDF2050103 (chemical engineering design) for scalable reactor setups .

- Data Analysis : Use bibliometric tools (e.g., VOSviewer) to identify gaps in oxadiazole-indenyl derivative research .

- Safety Compliance : Align with GHS 1.1 standards for hazard communication and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.